

H2N-PEG4-Hydrazide: A Technical Guide to Functional Groups and Reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **H2N-PEG4-Hydrazide**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the functional groups and reactivity of **H2N-PEG4-Hydrazide**, a versatile heterobifunctional linker. This document is intended for researchers, scientists, and drug development professionals who are utilizing or considering this molecule for applications in bioconjugation, drug delivery, and proteomics.

Core Properties of H2N-PEG4-Hydrazide

H2N-PEG4-Hydrazide is a chemical compound characterized by a tetraethylene glycol (PEG4) spacer, flanked by a primary amine (-NH2) on one end and a hydrazide (-NHNNH2) on the other. This unique structure imparts desirable properties for bioconjugation, including enhanced water solubility and reduced steric hindrance.^[1]

Quantitative Data Summary

The key physicochemical properties of **H2N-PEG4-Hydrazide** are summarized in the table below. These parameters are crucial for designing and optimizing conjugation reactions and for the characterization of the resulting conjugates.

Property	Value	Source
Molecular Formula	C ₁₁ H ₂₅ N ₃ O ₅	[1]
Molecular Weight	279.33 g/mol	[1] [2]
CAS Number	1425973-15-4	[1]
Appearance	White to off-white solid or colorless oil	
Purity	Typically >95%	
Solubility	Soluble in water, DMSO, DMF, DCM	
Predicted Boiling Point	462.4 ± 40.0 °C	
Predicted Density	1.122 ± 0.06 g/cm ³	
Predicted pKa	~12.82 (amine), ~3-4 (hydrazide N-H)	
Storage Conditions	-20°C for long-term storage	

Functional Groups and Their Reactivity

The utility of **H2N-PEG4-Hydrazide** stems from its two distinct functional groups, which allow for sequential or orthogonal conjugation strategies.

The Hydrazide Group: Reaction with Carbonyls

The terminal hydrazide group is the primary reactive site for conjugation to molecules containing aldehyde or ketone functionalities. This reaction, known as hydrazone ligation, forms a stable hydrazone bond.

- Reaction Mechanism: The reaction proceeds via nucleophilic addition of the hydrazide to the carbonyl carbon, followed by dehydration to form the C=N double bond of the hydrazone.
- pH Dependence: The rate of hydrazone formation is pH-dependent, with optimal rates typically observed in a mildly acidic buffer (pH 4.5-6.0). At lower pH, the hydrazide becomes

protonated and less nucleophilic, while at higher pH, the dehydration step is less efficient.

- **Catalysis:** The reaction can be significantly accelerated by the addition of a nucleophilic catalyst, most commonly aniline. Aniline forms a transient, more reactive Schiff base with the carbonyl compound, which is then readily attacked by the hydrazide.
- **Stability of Hydrazone Bond:** Hydrazone bonds are generally stable under physiological conditions (pH 7.4) but can be reversible under more acidic conditions, a property that can be exploited for pH-sensitive drug release.

Figure 1: Reaction of **H2N-PEG4-Hydrazide** with an aldehyde to form a hydrazone bond.

The Amine Group: Versatile Conjugation Handle

The primary amine group at the other end of the PEG spacer provides a versatile handle for a variety of conjugation chemistries, including:

- **Acylation:** Reaction with activated esters (e.g., N-hydroxysuccinimide esters) to form stable amide bonds.
- **Alkylation:** Reaction with alkyl halides.
- **Reductive Amination:** Reaction with aldehydes or ketones in the presence of a reducing agent to form a secondary amine.

This dual functionality allows for the synthesis of complex bioconjugates. For example, a payload can be attached to the amine group first, and the resulting molecule can then be conjugated to a biomolecule via the hydrazide group.

Key Applications and Experimental Protocols

H2N-PEG4-Hydrazide is a valuable tool in several areas of biomedical research and drug development.

Antibody-Drug Conjugates (ADCs)

In the context of ADCs, **H2N-PEG4-Hydrazide** can serve as a linker to connect a cytotoxic drug to an antibody. A common strategy involves the site-specific introduction of an aldehyde group onto the antibody, which can then be selectively targeted by the hydrazide linker.

Figure 2: General workflow for site-specific antibody-drug conjugation.**Experimental Protocol: Site-Specific Antibody Conjugation**

This protocol describes a general method for the site-specific conjugation of a drug to an antibody using **H2N-PEG4-Hydrazide**. This involves the generation of aldehyde groups on the antibody's glycans followed by hydrazone ligation.

- Antibody Preparation:
 - Buffer exchange the antibody into an appropriate buffer (e.g., 0.1 M sodium acetate, pH 5.5).
 - Adjust the antibody concentration to 1-5 mg/mL.
- Aldehyde Generation (Glycan Oxidation):
 - Prepare a fresh solution of sodium periodate (NaIO_4) in the same buffer.
 - Add NaIO_4 to the antibody solution to a final concentration of 1-10 mM.
 - Incubate the reaction in the dark at 4°C for 30 minutes.
 - Quench the reaction by adding an excess of glycerol or ethylene glycol.
 - Remove excess reagents by buffer exchange into a conjugation buffer (e.g., 0.1 M sodium acetate, pH 5.5).
- Preparation of **H2N-PEG4-Hydrazide**-Drug Conjugate:
 - The drug of interest should be pre-functionalized with a reactive group that can be conjugated to the amine end of **H2N-PEG4-Hydrazide** (e.g., an NHS ester).
 - React the amine-reactive drug with **H2N-PEG4-Hydrazide** in an appropriate solvent (e.g., DMSO) to form the drug-linker construct.
 - Purify the drug-linker conjugate by HPLC.
- Hydrazone Ligation:

- Dissolve the purified **H2N-PEG4-Hydrazide**-drug conjugate in a minimal amount of a compatible organic solvent (e.g., DMSO).
- Add a 10-50 fold molar excess of the drug-linker solution to the oxidized antibody.
- If desired, add aniline to a final concentration of 10-20 mM to catalyze the reaction.
- Incubate the reaction at room temperature for 2-12 hours.

- Purification and Characterization of the ADC:
 - Purify the ADC from unreacted drug-linker and other reagents using size-exclusion chromatography (SEC) or protein A affinity chromatography.
 - Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry (MS).
 - Assess the purity and aggregation state of the ADC by SEC.
 - Confirm the retained binding affinity of the ADC to its target antigen by ELISA or surface plasmon resonance (SPR).

PROTAC Development

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of target proteins. **H2N-PEG4-Hydrazide** can be used as a flexible linker to connect a protein-of-interest (POI) ligand and an E3 ligase ligand. The hydrazide functionality allows for a modular "click-like" assembly of PROTAC libraries.

Figure 3: Modular synthesis of a PROTAC using hydrazone ligation.

Experimental Protocol: Modular PROTAC Synthesis

This protocol outlines a modular approach to synthesize a small library of PROTACs using **H2N-PEG4-Hydrazide**.

- Synthesis of E3 Ligase-Linker Intermediate:

- Choose an E3 ligase ligand with a suitable attachment point for an amine-reactive group (e.g., a carboxylic acid that can be converted to an NHS ester).
- React the activated E3 ligase ligand with **H2N-PEG4-Hydrazide** to form the E3 ligase-linker intermediate.
- Purify the intermediate by chromatography.
- Preparation of Aldehyde-Functionalized POI Ligands:
 - Synthesize or procure a set of ligands for the protein of interest, each functionalized with an aldehyde group.
- PROTAC Synthesis via Hydrazone Ligation:
 - In parallel reactions (e.g., in a 96-well plate), dissolve the E3 ligase-linker intermediate in a suitable solvent (e.g., DMSO).
 - Add a slight molar excess of each aldehyde-functionalized POI ligand to individual wells.
 - Add an aniline catalyst to each well.
 - Incubate at room temperature for 4-24 hours.
- Screening and Characterization:
 - The resulting crude PROTAC library can be directly used for initial cell-based screening assays to identify active compounds.
 - Active "hits" can then be synthesized on a larger scale and purified by HPLC.
 - Confirm the structure and purity of the purified PROTACs by LC-MS and NMR.

Hydrogel Formation

H2N-PEG4-Hydrazide can be used as a crosslinker to form biocompatible hydrogels. This is typically achieved by reacting it with a multi-arm PEG derivative functionalized with aldehyde

groups. The resulting hydrogels are held together by hydrazone linkages and can be designed to be biodegradable under acidic conditions.

Experimental Protocol: In Situ Hydrogel Formation

- Preparation of Precursor Solutions:
 - Prepare a solution of a multi-arm PEG-aldehyde (e.g., 4-arm PEG-CHO) in a biocompatible buffer (e.g., PBS, pH 7.4) at the desired concentration (e.g., 5-10% w/v).
 - Prepare a separate solution of **H2N-PEG4-Hydrazide** in the same buffer, with a stoichiometric amount of hydrazide groups relative to the aldehyde groups.
- Hydrogel Formation:
 - To form the hydrogel, mix the two precursor solutions in a 1:1 volume ratio.
 - Gelation should occur rapidly at room temperature or 37°C. The gelation time can be tuned by adjusting the concentration of the precursors and the pH of the buffer.
- Characterization of the Hydrogel:
 - Measure the swelling ratio of the hydrogel by incubating it in buffer and measuring the change in weight over time.
 - Characterize the mechanical properties (e.g., storage and loss moduli) using rheometry.
 - To study the degradation profile, incubate the hydrogel in buffers of different pH (e.g., pH 7.4 and pH 5.5) and monitor its dissolution over time.

Characterization of **H2N-PEG4-Hydrazide** Conjugates

Thorough characterization is essential to ensure the quality and reproducibility of bioconjugates prepared with **H2N-PEG4-Hydrazide**.

Analytical Techniques

Technique	Application
Mass Spectrometry (MS)	Confirms the successful conjugation and determines the molecular weight of the conjugate. For ADCs, MS can be used to determine the DAR.
NMR Spectroscopy	Can be used for structural elucidation of small molecule conjugates and for quantitative analysis (qNMR) to determine purity and conjugation efficiency.
HPLC (RP, SEC, HIC)	Used for purification and analysis of conjugates. SEC is used to assess purity and aggregation. HIC is particularly useful for determining the DAR of ADCs.
UV-Vis Spectroscopy	Can be used to monitor the formation of the hydrazone bond, which often results in a detectable change in the UV-Vis spectrum.
FTIR Spectroscopy	Can confirm the presence of the hydrazone bond through its characteristic vibrational frequencies.

Conclusion

H2N-PEG4-Hydrazide is a highly valuable and versatile heterobifunctional linker for researchers in drug development and chemical biology. Its distinct amine and hydrazide functional groups, coupled with the beneficial properties of the PEG4 spacer, enable a wide range of bioconjugation strategies. A thorough understanding of its reactivity, particularly the conditions influencing hydrazone bond formation, is key to its successful application in the synthesis of well-defined and functional biomolecular conjugates.

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- To cite this document: BenchChem. [H2N-PEG4-Hydrazide: A Technical Guide to Functional Groups and Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15064408#functional-groups-and-reactivity-of-h2n-peg4-hydrazide]

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